
3-Bromo-1-isoquinolinecarboxaldehyde
Description
3-Bromo-1-isoquinolinecarboxaldehyde is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a bromine atom at position 3 and a formyl (aldehyde) group at position 1. Isoquinoline derivatives are critical intermediates in pharmaceutical and materials science due to their reactivity in cross-coupling reactions and applications in alkaloid synthesis. The aldehyde group at position 1 enhances electrophilicity, making it a versatile substrate for nucleophilic additions, while the bromine at position 3 facilitates metal-catalyzed coupling reactions.
Properties
Molecular Formula |
C10H6BrNO |
---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
3-bromoisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-10-5-7-3-1-2-4-8(7)9(6-13)12-10/h1-6H |
InChI Key |
CIIDPLCFWFINKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoquinoline-1-carbaldehyde can be achieved through various methods. One common approach involves the bromination of isoquinoline derivatives followed by formylation. For instance, starting with isoquinoline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 3-bromoisoquinoline can then be subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the first position .
Industrial Production Methods: Industrial production of 3-Bromoisoquinoline-1-carbaldehyde typically involves large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions at the Bromine Site
The bromine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the aldehyde group, which activates the aromatic ring. Key reactions include:
These reactions typically require polar aprotic solvents (e.g., DMF) and catalysts such as copper or palladium to enhance reactivity. The aldehyde group stabilizes the intermediate Meisenheimer complex during SNAr .
Aldehyde Functional Group Reactivity
The aldehyde at position 1 participates in condensation and oxidation reactions:
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to yield imine derivatives.
-
Oxidation : Treatment with KMnO₄ in acidic conditions converts the aldehyde to a carboxylic acid, forming 3-bromo-1-isoquinolinecarboxylic acid (85% yield) .
-
Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) with amines produces secondary amines (70–80% yield) .
Cross-Coupling and Cyclization Reactions
The compound serves as a substrate in transition-metal-catalyzed cross-coupling and annulation reactions:
-
Copper-Catalyzed Cyclization : Reacts with terminal alkynes (e.g., phenylacetylene) in acetonitrile to form polycyclic isoquinoline derivatives via [3 + 2 + 1] cyclization (88% yield) .
-
Ru-Catalyzed C–H Activation : Undergoes annulation with sulfoxonium ylides to yield fused pyrido-isoquinolines without external oxidants (73% yield) .
Biological Interaction Studies
While direct biological data for this compound is limited, structural analogs exhibit interactions with:
-
Enzymes : Inhibition of kinase activity via binding to ATP pockets .
-
DNA Intercalation : Planar isoquinoline derivatives intercalate DNA, disrupting replication .
Stability and Reaction Optimization
Scientific Research Applications
3-Bromoisoquinoline-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromoisoquinoline-1-carbaldehyde largely depends on its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The bromine atom can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds are compared based on substituent positions, functional groups, and molecular properties (Table 1):
Table 1: Comparative Analysis of 3-Bromo-1-isoquinolinecarboxaldehyde and Analogs
Functional Group and Reactivity Analysis
Aldehyde vs. Ester Functional Groups: The target compound’s aldehyde group (CHO) at C1 enables nucleophilic additions (e.g., condensation reactions) and serves as a directing group in electrophilic aromatic substitution. In contrast, the methyl ester (COOCH₃) in Methyl 1-bromoisoquinoline-3-carboxylate is less electrophilic but undergoes hydrolysis to carboxylic acids or reacts with amines to form amides. Reactivity Example: Aldehydes are pivotal in synthesizing Schiff bases, while esters are intermediates in prodrug design.
Positional Isomerism (Br and CHO Substituents) :
- The 6-bromo-3-carbaldehyde isomer (Br at C6, CHO at C3) exhibits distinct electronic effects compared to the target compound (Br at C3, CHO at C1). The bromine’s position alters the electron-withdrawing effects on the aromatic ring, influencing reactivity in cross-coupling reactions like Suzuki-Miyaura.
- Research Insight : Bromine at C3 (meta to the aldehyde in the target) may enhance regioselectivity in palladium-catalyzed couplings compared to C6-substituted analogs .
Molecular Weight and Solubility :
- The methyl ester derivative has a higher molar mass (266.094 g/mol) due to the additional methyl group, likely reducing aqueous solubility compared to aldehyde-containing analogs.
Biological Activity
3-Bromo-1-isoquinolinecarboxaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, relevant case studies, and research findings.
Molecular Formula: C10H8BrN
Molecular Weight: 232.08 g/mol
IUPAC Name: this compound
CAS Number: 36255-44-4
Biological Activities
This compound exhibits several biological activities, primarily in the areas of antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that isoquinoline derivatives, including this compound, can exhibit significant antimicrobial properties. They interact with bacterial cell membranes and inhibit essential enzymes, leading to cell death. A study demonstrated that this compound showed activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. In vitro studies showed that the compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations as low as 10 µM .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, disrupting normal cellular functions.
- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to cell death.
- Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in cancer cells, preventing them from dividing and proliferating .
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects of various isoquinoline derivatives, including this compound. The study concluded that this compound demonstrated superior activity against Gram-negative bacteria compared to other tested derivatives, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Line Studies
Another significant study focused on the anticancer properties of this compound. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability in multiple cancer cell lines. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells following treatment, confirming its potential as an anticancer agent .
Comparative Analysis
The following table summarizes key findings regarding the biological activity of this compound compared to other isoquinoline derivatives:
Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Mechanism of Action |
---|---|---|---|
This compound | 32 - 128 | 10 | Enzyme inhibition, ROS generation |
Isoquinoline | >128 | >20 | Variable; less potent |
6-Methoxyisoquinoline | 64 - 256 | 15 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.